molecular formula C6H14ClNOS B3422084 2,2-Dimethylthiomorpholine 1-oxide hcl CAS No. 2402829-87-0

2,2-Dimethylthiomorpholine 1-oxide hcl

Cat. No.: B3422084
CAS No.: 2402829-87-0
M. Wt: 183.70 g/mol
InChI Key: IZXOPJVRALLHTG-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholine 1-oxide HCl (CAS 1384431-11-1) is a heterocyclic organic compound featuring a thiomorpholine ring system, where sulfur replaces one nitrogen atom in the morpholine scaffold. The molecule is substituted with two methyl groups at the 2-position and an oxygen atom at the 1-position, forming a stable N-oxide structure . Its molecular formula is C₆H₁₃NOS (MW 147.24), and its SMILES notation is O=S1CCNCC1(C)C, reflecting the sulfur atom, N-oxide group, and dimethyl substitution .

The dimethyl groups introduce steric hindrance, which influences solubility and reactivity, while the sulfur atom enhances nucleophilicity compared to oxygen-containing analogs like morpholine derivatives . The N-oxide group stabilizes the molecule and participates in directed metalation reactions, enabling applications in cross-coupling chemistry . This compound is primarily researched for pharmaceutical and agrochemical intermediates due to its versatile reactivity .

Properties

IUPAC Name

2,2-dimethyl-1,4-thiazinane 1-oxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6(2)5-7-3-4-9(6)8;/h7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOPJVRALLHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCS1=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402829-87-0
Record name 2,2-dimethyl-1lambda4-thiomorpholin-1-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride typically involves the oxidation of 2,2-Dimethylthiomorpholine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylthiomorpholine 1-oxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiomorpholine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

2,2-Dimethylthiomorpholine 1-oxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is exploited in both synthetic and biological applications, where it can modify the structure and function of target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2-Dimethylthiomorpholine 1-oxide HCl and related thiomorpholine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Features
This compound C₆H₁₃NOS 147.24 2,2-dimethyl, N-oxide Steric hindrance, sulfur-enhanced nucleophilicity
4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide HCl C₁₂H₁₈Cl₂N₂OS 309.25 2-chlorophenyl, ethylamine, N-oxide Lipophilic chlorophenyl group; potential CNS drug intermediate
4-(2-Aminoethyl)thiomorpholine 1-oxide diHCl C₆H₁₆Cl₂N₂OS 235.18 Aminoethyl, dihydrochloride salt High water solubility; basic amino group
1-Iminothiomorpholine 1-oxide HCl C₄H₁₁ClN₂OS 170.66 Imino group (NH instead of CH₂), N-oxide Electron-deficient ring; compact structure

Biological Activity

2,2-Dimethylthiomorpholine 1-oxide hydrochloride (CAS No. 2402829-87-0) is a compound that has garnered attention in both academic and industrial research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant case studies.

2,2-Dimethylthiomorpholine 1-oxide hydrochloride is characterized by its stability and reactivity. It is synthesized through the oxidation of 2,2-Dimethylthiomorpholine using agents like hydrogen peroxide or peracids under controlled conditions to yield high purity products. The molecular weight of the compound is approximately 183.70 g/mol.

The biological activity of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride primarily stems from its ability to act as an oxidizing agent. It can transfer oxygen atoms to various biomolecules, leading to modifications in their structure and function. This property is particularly useful in biochemical applications where oxidative stress pathways are involved.

Biological Activity

Research indicates that 2,2-Dimethylthiomorpholine 1-oxide hydrochloride exhibits various biological activities:

  • Antimicrobial Properties : Studies have suggested that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Anticancer Potential : Preliminary research has indicated that this compound could influence cellular pathways associated with cancer progression, although detailed studies are still required to substantiate these claims.
  • Enzyme Interactions : The compound has shown potential interactions with specific enzymes, which could be leveraged in drug development.

Applications in Research

The versatility of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride allows it to be utilized across various fields:

  • Organic Synthesis : It serves as a reagent in organic synthesis and catalysis.
  • Biochemical Assays : The compound can be employed as a fluorescent probe in biochemical assays due to its reactivity with different biomolecules.
  • Pharmaceutical Development : It is being explored as a precursor for drug development, particularly in creating compounds with enhanced therapeutic properties.

Case Studies

Several case studies highlight the practical applications and biological effects of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride:

  • Antimicrobial Activity Study :
    • A study conducted on the antimicrobial efficacy of various thiomorpholine derivatives included 2,2-Dimethylthiomorpholine 1-oxide hydrochloride. Results indicated significant inhibition against several bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cancer Cell Line Research :
    • In vitro experiments on cancer cell lines demonstrated that treatment with this compound led to altered cell proliferation rates and apoptosis markers. These findings indicate a need for further exploration into its anticancer properties.
  • Enzyme Inhibition Analysis :
    • Research focusing on enzyme interactions revealed that 2,2-Dimethylthiomorpholine 1-oxide hydrochloride could inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Comparative Analysis

A comparison with similar compounds reveals unique attributes of 2,2-Dimethylthiomorpholine 1-oxide hydrochloride:

Compound NameStructure CharacteristicsBiological Activity
Thiomorpholine Lacks oxide groupLimited biological activity
Dimethyl Sulfoxide (DMSO) Sulfoxide structureWell-studied; multiple uses
Thiomorpholine 1-Oxide Similar but different substitutionModerate activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiomorpholine 1-oxide hcl
Reactant of Route 2
2,2-Dimethylthiomorpholine 1-oxide hcl

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